Cerium (IV) ammonium sulfate

説明

Synthesis Analysis

Cerium (IV) ammonium sulfate can be synthesized from cerium(IV) ammonium nitrate solutions through thermal hydrolysis at temperatures ranging from 150° to 240°C. The presence of sulfate ions is crucial for the spherical agglomeration of the resulting cerium(IV) oxide nanoparticles, indicating the importance of synthesis conditions on the final product's properties (Hirano et al., 2004).

Molecular Structure Analysis

Although specific studies on the molecular structure of cerium (IV) ammonium sulfate were not directly found, related compounds like cerium(IV) sulfate and cerium(IV) oxide have been extensively studied. These investigations reveal the influence of synthesis conditions on the crystallite size and morphology of cerium(IV) compounds, which is crucial for understanding the molecular structure and properties of cerium (IV) ammonium sulfate.

Chemical Reactions and Properties

Cerium (IV) ammonium sulfate acts as a powerful oxidizing agent in various chemical reactions. It has been used in the oxidative functionalization of styrenes, demonstrating versatility as a reagent for introducing different functional groups under varying conditions (Krylov et al., 2019). Moreover, it facilitates the oxidative addition of azide to cinnamic esters and α,β-unsaturated ketones, leading to the formation of α-azidocinnamates and α-azido-α,β-unsaturated ketones, respectively, highlighting its utility in synthesizing nitrogen-containing compounds (Nair & George, 2000).

Physical Properties Analysis

The physical properties of cerium (IV) ammonium sulfate, such as its crystalline structure and agglomeration behavior, are influenced by the synthesis method and conditions. The ability to control the crystallite size and morphology through the addition of sulfate ions or sulfuric acid is a key aspect of its physical properties, impacting its application in catalysis and materials science (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of cerium (IV) ammonium sulfate, particularly its role as an oxidizing agent and catalyst, have been demonstrated in various reactions, including the synthesis of 2,3-dihydroquinazolin-4(1H)-ones (Davoodnia et al., 2014) and the oxidative functionalization of styrenes (Krylov et al., 2019). These studies highlight its effectiveness and versatility in facilitating various chemical transformations.

科学的研究の応用

Nanoparticle Synthesis and Agglomeration : Cerium (IV) oxide nanoparticles with a cubic fluorite structure can be synthesized from cerium (IV) ammonium nitrate solutions. The presence of sulfate ions, such as from ammonium sulfate, influences the crystallite size and morphology, promoting spherical agglomeration of these nanoparticles (Hirano et al., 2004).

Catalysis in Organic Synthesis : Cerium (IV) sulfate has been used as an efficient catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, facilitating high yield reactions under solvent-free conditions. This catalyst can be reused multiple times without significant loss of activity (Davoodnia et al., 2014).

Electron Transfer Reactions : Cerium (IV) ammonium nitrate (CAN) has been used in various synthetic transformations, such as carbon-carbon and carbon-heteroatom bond-forming reactions. It serves as a powerful one-electron oxidant, primarily engaging in radical and radical cation chemistry (Nair et al., 2004).

Electrophoretic Analysis : Cerium (III) sulfate has been utilized in capillary zone electrophoresis for the indirect fluorimetric detection of alkali and alkaline earth metal ions. This method allows for qualitative and quantitative analyses with low detection limits (Bächmann et al., 1992).

Deprotection of Ketals and Acetals : Cerium (IV) ammonium nitrate is effective for the selective removal of ketals and acetals, demonstrating its utility as a mild and selective reagent in organic synthesis (Ates et al., 2003).

Multicomponent Synthesis : Cerium (IV) sulfate tetrahydrate has been applied in the one-pot multicomponent synthesis of polyhydroquinolines, offering advantages like high yields, clean reaction, and short reaction time (Kazemi et al., 2018).

Microstructural Analysis of Nanoparticles : Research has been conducted on the microstructure and growth kinetics of nanoscale crystallites obtained from hydrated cerium oxides, derived from cerium ammonium and sulfate salts (Audebrand et al., 2000).

Safety And Hazards

将来の方向性

Ammonium cerium (IV) sulfate has potential implications in various fields of research and industry. It has been used to initiate the radical polymerization of pectin-poly (ethylene glycol) methacrylate (PEGMA) supramolecular hydrogels . It has also been used in the synthesis of cerium dispersed carbon (CeDC) sorbent for the extraction of excess fluoride in drinking water .

特性

IUPAC Name |

tetraazanium;cerium(4+);tetrasulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNAMBGKEDPVGQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

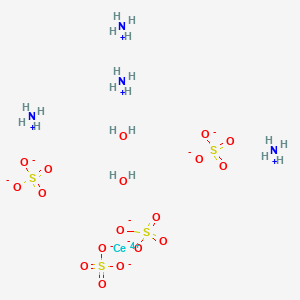

[NH4+].[NH4+].[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH20N4O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897728 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(IV) ammonium sulfate | |

CAS RN |

10378-47-9 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。